2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one
Description
The compound 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one is a structurally complex molecule featuring a pyrrolidine ring substituted with a pyridinyloxy-methyl group and a methoxy-acetyl moiety. Its design integrates a trifluoromethylpyridine unit, which is known to enhance metabolic stability and bioavailability in medicinal chemistry applications .
Properties
IUPAC Name |
2-methoxy-1-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-21-9-13(20)19-6-5-10(7-19)8-22-12-4-2-3-11(18-12)14(15,16)17/h2-4,10H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVWKQJIPKXFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with kinases, particularly casein kinase 1 (CK1) isoforms such as CK1γ and CK1ε . These kinases play crucial roles in regulating various cellular processes, including cell cycle progression, apoptosis, and circadian rhythms.
Mode of Action
The compound binds to the active site of CK1 isoforms, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to alterations in signaling pathways. The binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the kinase active site .
Biochemical Pathways
By inhibiting CK1 isoforms, the compound affects several biochemical pathways. One significant pathway is the Wnt signaling pathway, where CK1 is involved in the phosphorylation of β-catenin. Inhibition of CK1 prevents β-catenin degradation, leading to its accumulation and subsequent activation of Wnt target genes. This can result in changes in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed due to its lipophilic nature, allowing it to cross cell membranes easily. It is distributed widely in tissues, particularly those with high kinase activity. Metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative reactions. The compound is excreted mainly via the kidneys .
Result of Action
At the molecular level, the inhibition of CK1 isoforms leads to reduced phosphorylation of target proteins, altering their activity and stability. At the cellular level, this can result in changes in cell cycle progression, apoptosis, and gene expression. For example, the accumulation of β-catenin can promote cell proliferation and survival, which may have implications in cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. The stability of the compound is affected by pH, with optimal activity observed in neutral to slightly acidic conditions. High temperatures can lead to degradation, reducing efficacy. Additionally, the presence of other kinase inhibitors or substrates can compete with the compound, affecting its binding and overall effectiveness .
This comprehensive understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in targeting kinase-related pathways in diseases such as cancer.
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Kinase Inhibitors
Biological Activity
2-Methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other therapeutic potentials.
The molecular formula of the compound is , with a molecular weight of approximately 392.36 g/mol. The structure includes a pyridine ring substituted with a trifluoromethyl group and a methoxy group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing pyridine and pyrrolidine moieties. For instance, derivatives with similar structural features have been shown to exhibit significant activity against various bacterial strains.
Case Studies
- Pyrrole Derivatives : A study evaluated pyrrole derivatives and found that certain compounds demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
- Trifluoromethyl Substituents : Compounds featuring trifluoromethyl groups often exhibit enhanced lipophilicity and membrane permeability, which can contribute to their effectiveness against resistant bacterial strains .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Antifungal Activity
In addition to antibacterial properties, the compound's structural components suggest potential antifungal activity. Research on related compounds indicates that they can inhibit fungal growth through similar mechanisms as those observed in bacterial inhibition.
Comparative Biological Activity Table
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Methoxy-Pyridine | Antibacterial | 3.12 | |
| Pyrrole Derivative | Antibacterial | 12.5 | |
| Trifluoromethyl Compound | Antifungal | 10 |
Pharmacological Implications
The presence of the trifluoromethyl group in the compound enhances its interaction with biological targets, potentially leading to the development of new antibacterial agents that can overcome existing resistance mechanisms in pathogens.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances solubility |
| Trifluoromethyl Group | Increases lipophilicity |
| Pyridine Ring | Provides potential for biological interactions |
Medicinal Chemistry
Biological Activity : Research indicates that compounds similar to 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi.
- Enzyme Inhibition : It has been investigated for its interaction with specific enzymes, revealing potential therapeutic applications in treating diseases related to enzyme dysfunction.
Case Study : A study on the binding affinity of this compound with protein targets demonstrated significant inhibition rates, suggesting its potential as a lead compound in drug development aimed at treating infections caused by resistant strains of bacteria.
Agrochemicals
Pesticidal Activity : The trifluoromethyl group enhances the stability and efficacy of the compound as a pesticide. Research has indicated that derivatives of this compound can act as effective fungicides and herbicides.
Case Study : A field trial showed that formulations containing this compound significantly reduced pest populations compared to untreated controls, indicating its potential for agricultural applications.
Materials Science
Polymer Chemistry : The unique structural features of this compound allow it to be used as a building block in synthesizing advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Case Study : Research on polymer composites incorporating this compound revealed improved mechanical properties and thermal resistance compared to traditional materials, making it suitable for high-performance applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key structural features can be compared to three categories of derivatives:
Key Observations :
- Trifluoromethylpyridine vs. Benzimidazole : The target compound’s pyridine core () contrasts with benzimidazole derivatives (), which lack the oxygen-linked methylpyrrolidine group. Pyridine derivatives generally exhibit higher solubility and metabolic stability .
- Antioxidant Activity : The bromophenyl-substituted pyridin-2(1H)-one in showed 79.05% radical scavenging activity, suggesting that electron-withdrawing groups (e.g., Br, CF₃) enhance antioxidant properties. The target compound’s trifluoromethyl group may similarly improve activity .
- Molecular Weight and Bioavailability : The target compound (354.34 g/mol) falls within the acceptable range for drug-likeness (MW < 500), unlike bulkier analogs like the 432.25 g/mol bromophenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
